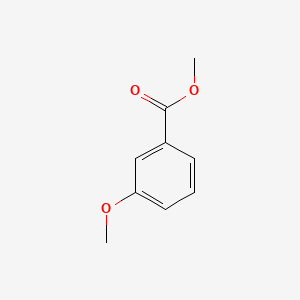

Methyl 3-methoxybenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKYPQBGYRJVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201918 | |

| Record name | Methyl m-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-81-0 | |

| Record name | Benzoic acid, 3-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5368-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl m-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005368810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl m-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl m-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybenzoate, also known as methyl m-anisate, is an aromatic ester with the chemical formula C9H10O3.[1][2] It serves as a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and fragrances.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of key processes to support researchers and professionals in its application.

Chemical Identity and Physical Properties

This compound is a clear, colorless to pale-yellow liquid at standard temperature and pressure.[3][4] The following tables summarize its key identifiers and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl m-anisate, 3-Methoxybenzoic acid methyl ester | [1][5] |

| CAS Number | 5368-81-0 | [1][2] |

| Molecular Formula | C9H10O3 | [1][2] |

| Molecular Weight | 166.17 g/mol | [2][5] |

| InChI | InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3 | [1][5] |

| InChIKey | DUKYPQBGYRJVAN-UHFFFAOYSA-N | [5] |

| SMILES | COC1=CC=CC(=C1)C(=O)OC | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | Clear colorless to yellow liquid | 20 °C | [4] |

| Boiling Point | 248 °C | 760 mmHg | [6] |

| 88-90 °C | 1 mmHg | [1] | |

| Density | 1.146 g/mL | 25 °C | [7] |

| 1.15 g/cm³ | Not Specified | [1] | |

| Refractive Index (n_D) | 1.527 | 20 °C | [7] |

| 1.5260-1.5300 | 20 °C | [4] | |

| Flash Point | 93.8 °C (est.) | Closed Cup | [6][8] |

| Vapor Pressure | 0.0198 mmHg | 25 °C | [1] |

| Solubility | Soluble in water (1501 mg/L at 25 °C, est.) | 25 °C | [6] |

| logP (o/w) | 2.080 (est.) | Not Specified | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 7.62, 7.55, 7.32, 7.08, 3.89, 3.82 | [9] |

| ¹³C NMR | Data available in spectral databases. | [5] |

| Infrared (IR) | Data available in spectral databases. | |

| Mass Spectrometry (EI-MS) | m/z: 166 (M+), 135, 107, 77 | [5] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

-

Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube.

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently and uniformly.[10]

-

Observe the capillary tube. A slow stream of bubbles will emerge as the liquid's vapor pressure increases.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

Determination of Density

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record the mass.[11]

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder.

-

Reweigh the graduated cylinder containing the liquid and record the new mass.[11]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Measurement of Refractive Index

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.[12]

-

Read the refractive index from the instrument's scale.

-

Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

-

Instrument Parameters (Typical for ¹H NMR):

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single pulse

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

-

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto one KBr (potassium bromide) salt plate.

-

Carefully place a second KBr plate on top to create a thin liquid film.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean KBr plates should be taken prior to the sample analysis.

-

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: The sample, which must be volatile, is introduced into the ion source.[13]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14]

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[15]

Chemical Reactivity

Hydrolysis

As an ester, this compound can undergo hydrolysis under both acidic and basic conditions to yield 3-methoxybenzoic acid and methanol. The basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

The mechanism for the basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the methoxide (B1231860) leaving group. The methoxide then deprotonates the newly formed carboxylic acid.[16]

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the methyl ester group (-COOCH₃) is a meta-directing deactivator. The overall directing effect will be a combination of these two influences, leading to a complex mixture of products depending on the reaction conditions.

Stability and Storage

This compound is a stable compound under normal conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition. No hazardous decomposition products are expected under normal use and storage.[17]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a liquid organic compound like this compound.

Mechanism of Basic Hydrolysis

The following diagram illustrates the reaction mechanism for the base-catalyzed hydrolysis of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. homework.study.com [homework.study.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. reddit.com [reddit.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. scribd.com [scribd.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. rroij.com [rroij.com]

- 16. homework.study.com [homework.study.com]

- 17. simmons.chemoventory.com [simmons.chemoventory.com]

Methyl 3-methoxybenzoate: A Technical Guide for Researchers

CAS Number: 5368-81-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methoxybenzoate, a versatile aromatic ester with significant applications in organic synthesis and pharmaceutical development. This document consolidates essential physicochemical data, outlines common synthetic procedures, and explores its role as a key intermediate in the creation of complex molecules.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][3][4] |

| Density | 1.146 - 1.15 g/cm³ at 25 °C | [3] |

| Boiling Point | 248 - 252 °C at 760 mmHg | [1][2] |

| 88 - 90 °C at 1 mmHg | ||

| Flash Point | 93.8 - 238 °C | [1][2] |

| Refractive Index | 1.527 at 20 °C | [3] |

| Vapor Pressure | 0.0198 mmHg at 25 °C | |

| Solubility in Water | 1501 mg/L at 25 °C (estimated) | [2] |

| logP (o/w) | 2.08 - 2.30 (estimated) | [1][2] |

| Appearance | Clear liquid | |

| Color | Colorless to Almost colorless |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (ppm) are observed at approximately 7.62, 7.55, 7.32, 7.08, 3.89, and 3.82.[5][6] |

| ¹³C NMR | Spectral data is available and can be found in various spectral databases.[7] |

| IR | Infrared spectral data is available.[8] |

Synthesis of this compound

This compound is commonly synthesized through the esterification of 3-methoxybenzoic acid with methanol (B129727), typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 3-Methoxybenzoic Acid

Materials:

-

3-Methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry. Its functional groups—the ester and the methoxy-substituted aromatic ring—provide versatile handles for a variety of chemical transformations.

-

Pharmaceutical Intermediate: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including those targeted for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) applications.[9] The structural motif of this compound is found within more complex drug candidates.

-

Medicinal Chemistry: In the field of medicinal chemistry, this compound is utilized as a scaffold in structure-activity relationship (SAR) studies.[9] By modifying the core structure, chemists can fine-tune the pharmacological activity of a lead compound to enhance its efficacy and reduce side effects.

-

Synthesis of Gefitinib (B1684475): Although the specific paper has been retracted, Methyl 3-hydroxy-4-methoxybenzoate, a closely related compound, was reported as a starting material in a novel synthesis of Gefitinib, an anti-cancer drug.[10][11] This highlights the utility of this class of molecules in the synthesis of targeted therapies. The synthetic steps involved included alkylation, nitration, reduction, cyclization, and amination, demonstrating the chemical versatility of the benzoate (B1203000) scaffold.[11]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides insights into its potential pharmacological effects. Phenolic compounds, including benzoic acid derivatives, are known to possess a range of biological activities.

It is hypothesized that compounds like this compound may exert anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway.[12]

Hypothesized Modulation of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and induce the transcription of pro-inflammatory genes.[12] Phenolic compounds are thought to interfere with this cascade at various points, potentially inhibiting IKK activation or the nuclear translocation of NF-κB.

References

- 1. This compound | CAS#:5368-81-0 | Chemsrc [chemsrc.com]

- 2. This compound, 5368-81-0 [thegoodscentscompany.com]

- 3. This compound 97 5368-81-0 [sigmaaldrich.com]

- 4. Benzoic acid, 3-methoxy-, methyl ester (CAS 5368-81-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound(5368-81-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 9. srinichem.com [srinichem.com]

- 10. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Methyl 3-methoxybenzoate structural formula and isomers

An In-depth Technical Guide to Methyl 3-methoxybenzoate: Structural Formula and Isomers

Introduction

This compound, also known as methyl m-anisate, is an organic compound with the molecular formula C9H10O3.[1] It belongs to the benzoate (B1203000) ester and anisole (B1667542) families. This technical guide provides a comprehensive overview of the structural formula of this compound, its various isomers, and relevant experimental data. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound and its analogs.

This compound: Core Structure and Properties

This compound is an aromatic ester characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a methyl ester group (-COOCH3) at positions 1 and 3, respectively.

Structural Formula and Identifiers

The structural formula and key identifiers for this compound are presented below.

-

IUPAC Name : this compound[1]

-

Synonyms : Methyl m-anisate, 3-Methoxybenzoic acid methyl ester[1]

-

Molecular Formula : C9H10O3[1]

-

Molecular Weight : 166.17 g/mol [1]

-

CAS Number : 5368-81-0[1]

-

SMILES : COC1=CC=CC(=C1)C(=O)OC[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to yellow liquid | [2][3] |

| Density | 1.146 g/mL at 25 °C | [4] |

| Boiling Point | 248 °C at 760 mmHg; 88-90 °C at 1 mmHg | [2][5] |

| Flash Point | 93.8 °C (est.) | [5] |

| Refractive Index | 1.527 (n20/D) | [4] |

| Water Solubility | 1501 mg/L at 25 °C (est.) | [5] |

| logP (o/w) | 2.080 (est.) | [5] |

Isomers of this compound (C9H10O3)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C9H10O3, several types of isomers exist, including positional and functional group isomers.

Positional Isomers

Positional isomers of this compound have the same functional groups but differ in their positions on the benzene ring. The other two positional isomers are methyl 2-methoxybenzoate (B1232891) (ortho) and methyl 4-methoxybenzoate (B1229959) (para).

A comparison of the properties of these positional isomers is crucial for their differentiation.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl 2-methoxybenzoate | 606-45-1 | 166.17 | 245 |

| This compound | 5368-81-0 | 166.17 | 248[5] |

| Methyl 4-methoxybenzoate | 623-43-8 | 166.17 | 256 |

Functional Group Isomers

Functional group isomers have the same molecular formula (C9H10O3) but different functional groups. This leads to a wide variety of chemical structures with distinct properties.[6][7]

Examples of Functional Group Isomers:

-

Dimethoxybenzaldehydes : These isomers contain two methoxy groups and an aldehyde group. Examples include 2,3-dimethoxybenzaldehyde (B126229) and 3,5-dimethoxybenzaldehyde.[7][8][9]

-

Methoxyphenylacetic Acids : These feature a methoxy-substituted phenyl ring attached to an acetic acid moiety (e.g., 2-methoxyphenylacetic acid).[7]

-

Hydroxy-methoxyacetophenones : These compounds possess hydroxyl, methoxy, and acetyl groups on the benzene ring (e.g., 3'-Hydroxy-4'-methoxyacetophenone).[6]

-

Others : Additional isomers include compounds like 3,4-dihydroxyphenylacetone (B24149) and various substituted benzoic acids.[6]

Experimental Protocols

The synthesis and characterization of this compound and its isomers involve standard organic chemistry techniques.

Synthesis Protocol: Esterification of 3-Methoxybenzoic Acid

A common method for synthesizing this compound is the Fischer esterification of 3-methoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Materials:

-

3-Methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux condenser

Procedure:

-

A solution of 3-methoxybenzoic acid in an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux for several hours to drive the equilibrium towards the product.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is diluted with water and neutralized with a saturated sodium bicarbonate solution to remove unreacted acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocol: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3), in a 5 mm NMR tube.[8]

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum. For this compound, characteristic signals are expected for the aromatic protons (in the 7-8 ppm region) and the two methyl groups (methoxy and ester, typically around 3.8-3.9 ppm).[10]

-

¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester group (around 167 ppm).

Mass Spectrometry (MS):

-

Instrumentation : Utilize a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification.

-

Analysis : The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (166.17 g/mol ).[1] The fragmentation pattern provides further structural confirmation.

Applications in Research and Drug Development

This compound and its isomers serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, related structures like methyl 3-hydroxy-4-methoxybenzoate are used as starting materials in the synthesis of drugs such as gefitinib (B1684475).[11][12] The various functional groups and substitution patterns offered by this class of compounds make them valuable building blocks for creating libraries of molecules for drug discovery screening. The intermediate methyl 4-amino-3-methoxybenzoate, for example, is used to synthesize heterocyclic compounds and other molecules with potential biological activity.[13]

References

- 1. This compound | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 3-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 5368-81-0 [thegoodscentscompany.com]

- 6. C9h10o3 | Sigma-Aldrich [sigmaaldrich.com]

- 7. C9H10O3_Molecular formula [molbase.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(5368-81-0) 1H NMR [m.chemicalbook.com]

- 11. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 13. nbinno.com [nbinno.com]

The Versatility of Methyl 3-methoxybenzoate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Introduction

Methyl 3-methoxybenzoate, a readily available and versatile building block, has emerged as a valuable starting material in the synthesis of a diverse array of complex organic molecules. Its unique electronic and steric properties, arising from the presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing methyl ester on the aromatic ring, allow for a wide range of chemical transformations. This technical guide provides an in-depth overview of the utility of this compound in organic synthesis, detailing key reactions, experimental protocols, and quantitative data to support its application in research and drug development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 5368-81-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 248-250 °C | - |

| Density | 1.141 g/mL at 25 °C | - |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 7.63 (t, J=1.8 Hz, 1H), 7.52 (ddd, J=7.7, 1.8, 1.0 Hz, 1H), 7.34 (t, J=7.9 Hz, 1H), 7.09 (ddd, J=8.2, 2.6, 1.0 Hz, 1H), 3.90 (s, 3H), 3.84 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 166.9, 159.6, 131.5, 129.4, 122.0, 119.3, 114.1, 55.4, 52.2 |

| IR (neat, cm⁻¹) | 2953, 1724, 1587, 1487, 1288, 1245, 1165, 1045, 752 |

| Mass Spectrum (EI, m/z) | 166 (M+), 135, 107, 77 |

Key Synthetic Transformations

This compound can undergo a variety of chemical reactions at the ester functionality, the aromatic ring, and the methoxy group, making it a versatile precursor for a wide range of target molecules.

Reactions at the Ester Group

a) Hydrolysis to 3-Methoxybenzoic Acid:

The methyl ester can be readily hydrolyzed under basic conditions to afford 3-methoxybenzoic acid, a key intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Hydrolysis of this compound

-

Materials: this compound, Sodium hydroxide (B78521) (NaOH), Methanol (B129727), Water, Hydrochloric acid (HCl).

-

Procedure: To a solution of this compound (1.0 eq) in methanol, an aqueous solution of sodium hydroxide (2.0-3.0 eq) is added. The mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is acidified with HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

-

Expected Yield: >95%.[2]

b) Amidation to 3-Methoxybenzamides:

Direct reaction of this compound with amines can be challenging. A more common approach involves the initial hydrolysis to 3-methoxybenzoic acid, followed by coupling with an amine using standard peptide coupling reagents.

c) Reduction to (3-Methoxyphenyl)methanol:

The ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of this compound with LiAlH₄

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Ethyl acetate, Water, Sulfuric acid.[3][4][5]

-

Procedure: To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The reaction is carefully quenched by the sequential addition of ethyl acetate, water, and aqueous sulfuric acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the alcohol.

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under anhydrous conditions.[4]

d) Grignard Reaction to form Tertiary Alcohols:

Reaction with Grignard reagents provides a route to tertiary alcohols.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

-

Materials: this compound, Magnesium turnings, Bromobenzene (B47551), Anhydrous diethyl ether or THF, Hydrochloric acid.[6][7][8]

-

Procedure: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether. To this Grignard reagent, a solution of this compound (0.5 eq) in anhydrous ether is added dropwise at 0 °C. The reaction is stirred at room temperature and then refluxed to ensure completion. The reaction is quenched with aqueous HCl, and the product is extracted with ether. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

-

Note: Two equivalents of the Grignard reagent will add to the ester, leading to the formation of a symmetrical tertiary alcohol after workup.[6]

Reactions on the Aromatic Ring

The methoxy and methyl ester groups direct electrophilic substitution to specific positions on the benzene (B151609) ring. The activating, ortho-, para-directing methoxy group and the deactivating, meta-directing ester group result in complex regioselectivity.

a) Nitration:

Nitration of this compound is a key step in the synthesis of many biologically active compounds. The major product is typically the 4-nitro or 6-nitro isomer due to the directing effect of the methoxy group.

Experimental Protocol: Nitration of this compound

-

Materials: this compound, Concentrated sulfuric acid, Concentrated nitric acid.

-

Procedure: this compound is dissolved in concentrated sulfuric acid at 0 °C. A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred for a short period and then poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water, and can be purified by recrystallization.

-

Note: This procedure is adapted from the nitration of methyl benzoate. The directing effects of the methoxy group on this compound will influence the regioselectivity of the nitration.

b) Bromination:

Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS).

Experimental Protocol: Bromination with NBS

-

Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile.[9][10]

-

Procedure: To a solution of this compound in acetonitrile, N-bromosuccinimide is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the brominated product.

-

Expected Regioselectivity: Bromination is expected to occur at the positions activated by the methoxy group (ortho and para).

c) Friedel-Crafts Acylation:

This reaction introduces an acyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

-

Materials: this compound, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane.[11][12][13]

-

Procedure: To a cooled suspension of AlCl₃ in dichloromethane, acetyl chloride is added, followed by the dropwise addition of this compound. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The product is extracted with dichloromethane, and the organic layer is washed, dried, and concentrated.

-

Expected Regioselectivity: The acylation is directed by the activating methoxy group, leading primarily to substitution at the para position (position 6) and to a lesser extent, the ortho position (position 2 or 4).

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are pivotal starting materials in the synthesis of several pharmaceuticals.

-

Gefitinib (Iressa): A derivative, methyl 3-hydroxy-4-methoxybenzoate, is a key starting material in a multi-step synthesis of the anti-cancer drug Gefitinib. The synthesis involves alkylation, nitration, reduction, cyclization, and amination steps.[14]

-

Bosutinib (Bosulif): Similarly, 3-methoxy-4-hydroxybenzoic acid, which can be derived from the corresponding methyl ester, is a precursor in the synthesis of the leukemia drug Bosutinib.[15]

Logical Workflow for Synthetic Transformations

The following diagram illustrates the key synthetic pathways starting from this compound.

Caption: Key synthetic transformations of this compound.

Summary of Quantitative Data

The following table summarizes the reported yields for some of the key transformations discussed.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| Methyl 4-fluoro-3-methoxybenzoate | Hydrolysis | 4-Fluoro-3-methoxybenzoic acid | 97 | [2] |

| Methyl 3-hydroxy-4-methoxybenzoate | Alkylation | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | [14] |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitration | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | - | [14] |

| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Reduction | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77 | [14] |

| Methyl 4-methyl-3-methoxybenzoate | Bromination (NBS) | Methyl 4-bromomethyl-3-methoxybenzoate | 90-95 | [16] |

| This compound | Bromination (NBS) | Methyl 2-bromo-5-methoxybenzoate | 93 | [17] |

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its functional groups can be selectively manipulated to generate a wide range of intermediates for the synthesis of complex molecules, including pharmaceuticals. The reactions detailed in this guide, along with their experimental protocols and quantitative data, provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the development of novel and efficient synthetic routes to important chemical entities.

References

- 1. This compound | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. byjus.com [byjus.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. benchchem.com [benchchem.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 17. par.nsf.gov [par.nsf.gov]

The Diverse Biological Activities of Methyl 3-Methoxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybenzoate and its derivatives represent a class of organic compounds with a versatile and promising range of biological activities. As structural analogs of naturally occurring phenolic compounds, they have garnered significant interest in the fields of medicinal chemistry and drug discovery. Their potential applications span from anticancer and antimicrobial to anti-inflammatory and antioxidant therapies. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.

One notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, an analog of curcumin, has been shown to target the Akt/NF-κB signaling pathway in prostate cancer cells. This pathway is crucial for cell survival, and its inhibition can lead to apoptosis of cancer cells.

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-hydroxy-3-methoxybenzoic acid methyl ester | LNCaP (Prostate Cancer) | Apoptosis Induction | Targets Akt/NFκB pathway | |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast Cancer) | IC50 | 0.73 µM | |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 (Breast Cancer) | IC50 | 20.4 µM | |

| 5,3'-dihydroxy-3,6,7,8,4'-Pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | IC50 | 21.27 µM | |

| 4',5'-dihydroxy-5,7,3'-Trimethoxyflavone | HCC1954 (Breast Cancer) | IC50 | 8.58 µM | |

| 5,7-dihydroxy-3,6,4'-Trimethoxyflavone | A2058 (Melanoma) | IC50 | 3.92 µM | |

| 5,7,5'-trihydroxy-3,6,3',4'-Tetramethoxyflavone | A2058 (Melanoma) | IC50 | 8.18 µM |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][2][3][4][5]

Materials:

-

MTT solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., acidified isopropanol, DMSO)

-

96-well plates

-

Cancer cell lines

-

Test compound (this compound derivative)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[2]

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can also be used to reduce background noise.[1]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Akt/NF-κB

The PI3K/Akt/NF-κB pathway is a critical signaling cascade that promotes cell survival and proliferation.[6] In many cancers, this pathway is constitutively active, contributing to tumor growth and resistance to therapy.[7] Certain this compound derivatives can inhibit this pathway, leading to cancer cell death.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. This positions them as potential leads for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance. For instance, certain derivatives have shown high antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, methyl 3-methyl-4-nitrobenzoate has exhibited significant antifungal activity.

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Methyl 4-nitrobenzoate | Staphylococcus aureus | High Inhibition | - | |

| Methyl 4-nitrobenzoate | Pseudomonas aeruginosa | High Inhibition | - | |

| Methoxy benzoin (B196080) derivative 4 | E. coli | MIC | 41-82 | |

| Methoxy benzoin derivative 4 | Y. pseudotuberculosis | MIC | 41-82 | |

| Methoxy benzoin derivative 4 | M. smegmatis | MIC | 41-82 | |

| Methoxy benzoin derivative 4 | C. albicans | MIC | 41-82 | |

| Benzil derivative 18 | M. smegmatis | Most Effective | - | |

| Benzil derivative 11 | M. smegmatis | Most Effective | - | |

| Benzil derivative 11 | C. albicans | Most Effective | - | |

| Benzil derivative 17 | C. albicans | Most Effective | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10][11]

Materials:

-

96-well microtiter plates[9]

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compound (this compound derivative)

-

Positive control (standard antibiotic)

-

Negative control (broth only)

Procedure:

-

Serial Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, including a positive control well (inoculum without the test compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in a variety of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Trimethoxybenzene derivatives, such as methyl 3,4,5-trimethoxybenzoate, have been shown to possess considerable antioxidant activity.

Quantitative Data for Antioxidant Activity

| Compound | Assay | Activity Metric | Value | Reference |

| Methyl 4-methoxybenzoate | DPPH Radical Scavenging | % Inhibition (at 2 mg/mL) | 74.29% | |

| Methyl 4-chlorobenzoate | DPPH Radical Scavenging | % Inhibition (at 2 mg/mL) | 68.45% | |

| Methyl 4-nitrobenzoate | DPPH Radical Scavenging | % Inhibition (at 2 mg/mL) | 63.15% | |

| Methyl 4-methylbenzoate | DPPH Radical Scavenging | % Inhibition (at 2 mg/mL) | 51.36% | |

| Methyl benzoate | DPPH Radical Scavenging | % Inhibition (at 2 mg/mL) | 58.36% |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[12][13][14]

Materials:

-

DPPH solution (in methanol (B129727) or ethanol)[12]

-

Test compound (this compound derivative)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compound and the positive control in a suitable solvent.

-

Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound and the positive control. A blank sample containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[12]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[14]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[14]

Experimental Workflow: DPPH Assay

Anti-inflammatory Activity

Certain derivatives of this compound, particularly those with structural similarities to salicylates, have demonstrated potent anti-inflammatory effects. These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators. For example, some methyl salicylate (B1505791) derivatives have been shown to significantly inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data for Anti-inflammatory Activity

| Compound | Model | Effect | Reference |

| Methyl salicylate derivatives | Xylol-induced ear edema in mice | Potent anti-inflammatory activity | |

| Methyl salicylate derivatives | Carrageenan-induced paw edema in mice | Potent anti-inflammatory activity | |

| Methyl salicylate derivative M16 | LPS-induced RAW264.7 macrophages | Significantly inhibits IL-6 and TNF-α release | |

| Methyl salicylate glycosides | LPS-induced RAW264.7 macrophages | Dose-dependently inhibited TNF-α, IL-1β, and IL-6 production |

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is another area of significant research interest. This activity is crucial for the development of drugs targeting various diseases. For instance, methoxy-substituted benzoin, benzil, and stilbenoid derivatives have been evaluated for their inhibitory effects against enzymes such as α-amylase, α-glucosidase (relevant to diabetes), and tyrosinase (relevant to skin pigmentation).

Quantitative Data for Enzyme Inhibition

| Compound Class | Enzyme | Activity | Reference |

| Methoxy benzoin/benzil/stilbenoid derivatives | α-amylase | Inhibition observed | |

| Methoxy benzoin/benzil/stilbenoid derivatives | α-glucosidase | Inhibition observed | |

| Methoxy benzoin/benzil/stilbenoid derivatives | Tyrosinase | Inhibition observed |

Conclusion

This compound and its derivatives constitute a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, oxidative stress, and inflammation underscores their potential for further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to advance the investigation of these versatile molecules. Future research should focus on synthesizing and screening a wider array of this compound derivatives to establish more definitive structure-activity relationships and to identify lead compounds for clinical development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. openaccesspub.org [openaccesspub.org]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

The Versatility of Methyl 3-Methoxybenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybenzoate, a seemingly simple aromatic ester, serves as a highly versatile and valuable scaffold in the landscape of medicinal chemistry. Its unique structural features, including the methoxy (B1213986) group and the methyl ester, provide multiple reactive sites for chemical modification, making it an ideal starting point for the synthesis of complex and biologically active molecules. This technical guide explores the significant potential of this compound and its derivatives, highlighting its role in the development of targeted cancer therapies, its promise as a skincare agent, and its utility as an insect repellent. Through a detailed examination of its applications, supported by quantitative data, experimental protocols, and pathway visualizations, this document aims to provide a comprehensive resource for professionals engaged in drug discovery and development.

Core Applications in Medicinal Chemistry

The utility of the this compound core extends across various therapeutic and practical applications, primarily leveraging its role as a key intermediate in the synthesis of targeted kinase inhibitors and as a molecule with inherent biological activities.

A Building Block for Kinase Inhibitors: Gefitinib and Bosutinib

Hydroxylated derivatives of this compound are critical starting materials in the multi-step synthesis of several targeted anticancer drugs, most notably Gefitinib and Bosutinib. These drugs function by inhibiting specific tyrosine kinases that are crucial for cancer cell proliferation and survival.

Gefitinib (Iressa®): An EGFR Inhibitor

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The synthesis of Gefitinib often utilizes a vanillic acid derivative, which is structurally related to this compound, to construct the core quinazoline (B50416) scaffold of the drug. The methoxy group from the starting material is a key feature in the final drug structure.

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This blockade of EGFR signaling inhibits cancer cell proliferation, induces apoptosis, and reduces angiogenesis.[1] It is particularly effective in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[2]

Bosutinib (Bosulif®): A Dual Src/Abl Kinase Inhibitor

Bosutinib is a potent inhibitor of both the Src and Abl tyrosine kinases. Its synthesis can also commence from a derivative of this compound.

Mechanism of Action: Bosutinib targets the Bcr-Abl fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML), and also inhibits the Src family of kinases.[3] By blocking these kinases, Bosutinib disrupts the signaling pathways that promote the proliferation and survival of leukemic cells.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency of Gefitinib and Bosutinib, which are synthesized using methodologies that can employ this compound derivatives.

| Compound | Target(s) | Assay Type | IC50 Value | Reference |

| Gefitinib | EGFR | Kinase Assay | 26 - 57 nM | [4] |

| Gefitinib | EGFR (mutant) | Cell-based Assay (HCC827) | 13.06 nM | [5] |

| Gefitinib | EGFR (mutant) | Cell-based Assay (PC9) | 77.26 nM | [5] |

| Bosutinib | Src | Cell-free Kinase Assay | 1.2 nM | [6][7] |

| Bosutinib | Abl | Cell-free Kinase Assay | 1 nM | [7] |

| Bosutinib | Src-dependent proliferation | Cell-based Assay | 100 nM | [6][7] |

| Bosutinib | Bcr-Abl positive cells (K562) | Cell-based Assay | 20 nM | [7] |

Table 1: In Vitro Potency of Kinase Inhibitors Derived from this compound Scaffolds.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by Gefitinib and Bosutinib.

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Caption: Src/Abl signaling pathways and the inhibitory action of Bosutinib.

Antimelanogenic and Antioxidant Properties

Derivatives of this compound, specifically trimethoxybenzene compounds like methyl 3,4,5-trimethoxybenzoate, have shown potential as agents for skin lightening and as antioxidants.

Mechanism of Action: These compounds can inhibit tyrosinase, the key enzyme responsible for melanin (B1238610) production. By reducing tyrosinase activity, they can decrease the synthesis of melanin, leading to a lightening of the skin. Additionally, the phenolic structure of these derivatives imparts antioxidant properties, allowing them to scavenge free radicals that can cause cellular damage.

Insect Repellent Activity

This compound itself has been identified as an effective insect repellent, particularly against the common bed bug, Cimex lectularius.

Mechanism of Action: While the precise mechanism is not fully elucidated, it is believed that this compound acts as a spatial repellent, creating a vapor barrier that is aversive to the insects. Studies have shown that it exhibits strong repellent effects, comparable to or even stronger than some commercially available repellents.

Experimental Protocols

Synthesis of Kinase Inhibitors (General Workflow)

The synthesis of kinase inhibitors like Gefitinib and Bosutinib from this compound derivatives is a multi-step process. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of kinase inhibitors.

Detailed Protocol for a Key Step (Example: Nitration in Gefitinib Synthesis)

This protocol is adapted from the synthesis of a Gefitinib intermediate.

Materials:

-

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

-

Nitric acid (66%)

-

Acetic acid

-

Acetic anhydride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve methyl 3-(3-chloropropoxy)-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add nitric acid dropwise while maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Pour the reaction mixture slowly into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the nitrated product.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product. The reduction in the rate of dopachrome formation is proportional to the inhibitory activity of the test compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (e.g., Methyl 3,4,5-trimethoxybenzoate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, the test compound solution, and tyrosinase enzyme solution.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution to each well.

-

Measure the absorbance of the resulting dopachrome at 475-490 nm at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Caption: Workflow for a tyrosinase inhibition assay.

Insect Repellent Bioassay (Choice Test)

Principle: This assay evaluates the spatial repellency of a compound by providing insects with a choice between a treated and an untreated area. The distribution of the insects is observed to determine the repellent effect.

Materials:

-

Test insects (e.g., Cimex lectularius)

-

Test arena (e.g., Petri dish or a larger chamber)

-

Filter paper or other substrate

-

Test compound (this compound) solution in a volatile solvent (e.g., acetone)

-

Control solvent (acetone)

Procedure:

-

Cut a piece of filter paper to fit the test arena.

-

Treat one half of the filter paper with the test compound solution and the other half with the control solvent.

-

Allow the solvent to evaporate completely.

-

Place the treated filter paper in the test arena.

-

Introduce a known number of insects into the center of the arena.

-

Record the number of insects on the treated and untreated halves of the arena at specific time intervals.

-

Calculate a repellency index based on the distribution of the insects. For example: Repellency (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control side and Nt is the number of insects on the treated side.

Conclusion

This compound and its derivatives represent a rich and underexplored area of medicinal chemistry. Its role as a foundational scaffold for potent kinase inhibitors like Gefitinib and Bosutinib is well-established and demonstrates the value of this chemical motif in designing targeted therapies. Furthermore, the emerging evidence of its utility in skincare as an antimelanogenic and antioxidant agent, and its practical application as an insect repellent, underscores its versatility. This technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the full potential of the this compound core in creating novel and effective chemical entities for a range of therapeutic and practical applications. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock even more of its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers of High-Purity Methyl 3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial landscape for high-purity Methyl 3-methoxybenzoate (CAS No. 5368-81-0), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide details supplier specifications, common analytical and synthetic protocols, and a workflow for supplier qualification to assist researchers and developers in sourcing high-quality material for their work.

Commercial Availability and Specifications

High-purity this compound is available from several major chemical suppliers. Purity is typically determined by Gas Chromatography (GC), with most reputable suppliers offering grades of 97% or higher. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.[2][3]

Table 1: Comparison of Supplier Specifications for this compound

| Supplier | Purity / Assay Specification | Analytical Method | CAS Number | Source |

| Thermo Scientific Chemicals | ≥97.5% | GC | 5368-81-0 | [4] |

| Sigma-Aldrich (Merck) | 97% | Not Specified | 5368-81-0 | |

| Simson Pharma Limited | High Quality (CoA provided) | CoA | 5368-81-0 | [2] |

| Santa Cruz Biotechnology | Lot-specific data on CoA | CoA | 5368-81-0 | [5] |

Table 2: Key Physical and Chemical Properties

| Property | Value | Conditions | Source |

| Molecular Formula | C₉H₁₀O₃ | [5] | |

| Molecular Weight | 166.17 g/mol | [1] | |

| Appearance | Clear, colorless to pale-yellow liquid | Ambient | [1][4] |

| Density | 1.146 g/mL | at 25 °C | |

| Refractive Index | 1.5260 - 1.5300 | at 20 °C | [4] |

Experimental Protocols

The following sections outline common experimental methodologies for the synthesis and quality control of this compound.

Synthesis Protocol: Fischer Esterification

A standard and economical method for producing this compound is the Fischer esterification of 3-methoxybenzoic acid with methanol (B129727), using a strong acid catalyst.

Materials:

-

3-methoxybenzoic acid (1.0 eq)

-

Methanol (MeOH, 10-20 vol)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) or Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid in an excess of methanol.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

Quality Control & Analytical Protocol

Verifying the purity and identity of the procured material is critical. A Certificate of Analysis should be the first point of reference. Independent verification can be performed as follows.

Instrumentation:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Purity Analysis (GC):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).

-

Inject the sample into the GC-FID.

-

Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

-

Run a temperature gradient program (e.g., starting at 100°C, ramping to 250°C) to separate the main component from any volatile impurities.

-

Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. Thermo Scientific Chemicals specifies a purity of ≥97.5% by GC.[4]

-

-

Identity Confirmation (NMR & FTIR):

-

¹H-NMR: Acquire a proton NMR spectrum in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the two methoxy (B1213986) groups (singlets, ~3.8-3.9 ppm) and the aromatic protons (multiplets, ~7.1-7.6 ppm).

-

FTIR: Acquire an infrared spectrum. Look for characteristic absorption bands, including the C=O stretch of the ester (~1720 cm⁻¹) and C-O stretches (~1200-1300 cm⁻¹).

-

Visualization of Workflows and Pathways

Supplier Qualification Workflow

The process of selecting and validating a supplier for a critical raw material involves several key steps to ensure quality and consistency.

Caption: Workflow for qualifying a commercial supplier of this compound.

Synthetic Pathway: Fischer Esterification

The diagram below illustrates the acid-catalyzed reaction between 3-methoxybenzoic acid and methanol to form the target ester.

Caption: Reaction scheme for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-methoxybenzoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its preparation is a common objective in organic synthesis, often accomplished through the Fischer esterification of 3-methoxybenzoic acid. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, tailored for a laboratory setting.

Reaction and Mechanism

The synthesis proceeds via the Fischer esterification of 3-methoxybenzoic acid with methanol (B129727), using concentrated sulfuric acid as a catalyst. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used.

Reaction:

3-methoxybenzoic acid + Methanol ⇌ this compound + Water

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the starting material and the final product is presented below for easy reference and comparison.

| Property | 3-Methoxybenzoic Acid | This compound |

| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ |

| Molecular Weight | 152.15 g/mol | 166.17 g/mol [1] |

| Appearance | White to off-white crystalline solid | Colorless liquid |

| Melting Point | 104-107 °C | Not applicable |

| Boiling Point | 286.5 °C | 230-232 °C |

| Density | 1.25 g/cm³ | 1.146 g/mL at 25 °C |

| ¹H NMR (CDCl₃, ppm) | δ 10.5 (s, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.55 (s, 1H), 7.40 (t, J=7.9 Hz, 1H), 7.15 (dd, J=8.3, 2.7 Hz, 1H), 3.85 (s, 3H) | δ 7.62 (d, J=7.6 Hz, 1H), 7.55 (s, 1H), 7.32 (t, J=7.9 Hz, 1H), 7.08 (dd, J=8.3, 2.6 Hz, 1H), 3.89 (s, 3H), 3.82 (s, 3H)[2] |

| ¹³C NMR (CDCl₃, ppm) | δ 172.0, 159.8, 131.0, 129.8, 122.5, 119.0, 114.5, 55.4 | δ 166.9, 159.6, 131.4, 129.5, 122.0, 119.4, 114.0, 55.3, 52.1 |

| IR (cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1250 (C-O) | ~3000 (C-H), ~1720 (C=O), ~1250 (C-O) |

Experimental Protocol

This protocol is based on established Fischer esterification procedures.[3][4][5][6]

Materials:

-

3-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether (or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 3-methoxybenzoic acid (e.g., 5.0 g, 32.9 mmol).

-

Add an excess of anhydrous methanol (e.g., 30 mL, 740 mmol).

-

Carefully and slowly, add concentrated sulfuric acid (1.0 mL) to the mixture while swirling.

-

Add a magnetic stir bar or boiling chips to the flask.

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.

-

Continue refluxing for 1 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL separatory funnel.

-

Add 50 mL of cold water to the separatory funnel.

-

Add 50 mL of diethyl ether (or ethyl acetate) to the separatory funnel to extract the product.

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The organic layer (containing the product) will be the top layer if using diethyl ether, and the bottom layer if using a denser solvent.

-

Drain the aqueous layer and discard it.

-

Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted sulfuric acid and 3-methoxybenzoic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

-

Separate the layers and discard the aqueous layer.

-

Wash the organic layer with 50 mL of brine to remove any residual water-soluble impurities.

-

Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

-

Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional):

-

If necessary, the crude product can be further purified by vacuum distillation.

-

-